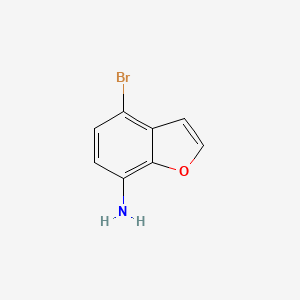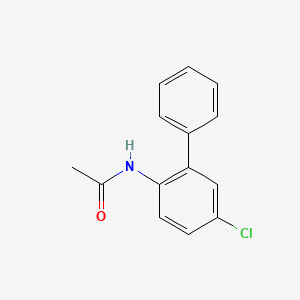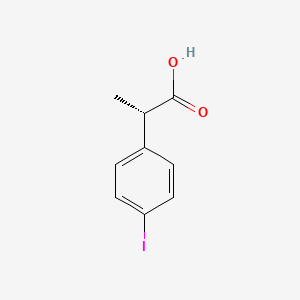![molecular formula C9H16O B13913619 Bicyclo[6.1.0]nonan-2-ol CAS No. 34210-25-8](/img/structure/B13913619.png)
Bicyclo[6.1.0]nonan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[6.1.0]nonan-2-ol is a unique organic compound characterized by its bicyclic structure, which consists of a six-membered ring fused to a one-membered ring. This compound is of significant interest in the field of chemical biology due to its strained-alkyne scaffold, which makes it highly reactive and suitable for various bioorthogonal reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonan-2-ol typically involves the formation of the bicyclic structure followed by the introduction of the hydroxyl group at the 2-position. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic core. The hydroxyl group can then be introduced via oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, as well as cost-effectiveness for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[6.1.0]nonan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and PCC (Pyridinium chlorochromate).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Bicyclo[6.1.0]nonan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a scaffold for the synthesis of complex molecules and as a reactant in bioorthogonal chemistry.
Biology: The compound is utilized in the labeling of biomolecules and the detection of reactive metabolites.
Industry: This compound is used in the production of stable molecular probes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bicyclo[6.1.0]nonan-2-ol involves its highly reactive strained-alkyne scaffold, which allows it to participate in bioorthogonal reactions. These reactions occur selectively between the compound and specific reactants without interfering with other biomolecules. The molecular targets and pathways involved include the azide-cycloalkyne duet, which reacts via strain-promoted azide-alkyne cycloaddition (SPAAC) .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[6.1.0]nonyne: Another strained-alkyne scaffold used in bioorthogonal chemistry.
Cyclooctyne: A commonly used strained alkyne in bioorthogonal reactions.
Dibenzoazacyclooctyne (DBCO): A widely used cyclooctyne derivative with high reactivity.
Uniqueness
Bicyclo[6.1.0]nonan-2-ol is unique due to its specific bicyclic structure and the presence of the hydroxyl group, which provides additional reactivity and versatility in chemical reactions. Its stability and reactivity balance make it particularly suitable for use in aqueous environments and biological systems .
Propiedades
Número CAS |
34210-25-8 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
bicyclo[6.1.0]nonan-2-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-3-1-2-4-7-6-8(7)9/h7-10H,1-6H2 |
Clave InChI |
RRSIBCFTNCBDRU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2CC2C(CC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


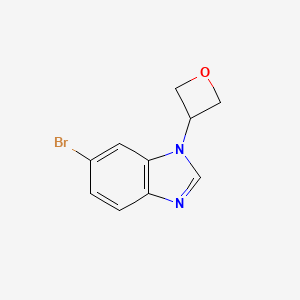
![3-Chloro-6-(3-furanyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13913541.png)
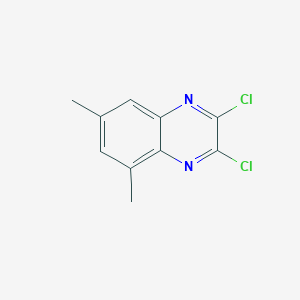



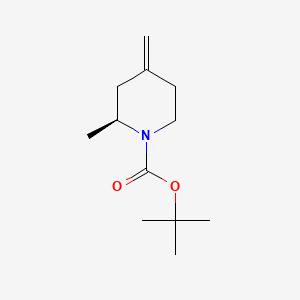
![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)

